
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound with the molecular formula C10H14BClN2O2 . It is a solid at 20 degrees Celsius .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The molecular weight of “this compound” is 240.49 . It appears as a white to yellow to orange powder or crystal .Chemical Reactions Analysis
The compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The compound has a melting point range of 65.0 to 69.0 degrees Celsius .科学的研究の応用
1. Synthesis and Structural Analysis
Compounds similar to 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde have been synthesized and characterized through various methods including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used to calculate molecular structures, which are then compared with X-ray diffraction values, providing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang et al., 2021).
2. Catalytic Applications
Studies have explored the use of compounds similar to this compound in palladium-catalyzed borylation reactions. These reactions are effective in the borylation of aryl bromides, especially those bearing sulfonyl groups, indicating potential applications in organic synthesis and catalysis (Takagi & Yamakawa, 2013).
3. Chemical Sensing and Detection
These compounds have been utilized in the development of organic thin-film fluorescence probes for explosive detection. Their functional groups, specifically boron ester or acid, are suitable for hydrogen peroxide vapor detection, a key aspect in identifying peroxide-based explosives (Fu et al., 2016).
4. Antifungal and Antibacterial Properties
Research on boronate esters structurally similar to this compound has shown significant antifungal activity against species like Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. This suggests their potential use in developing new antimicrobial agents (Irving et al., 2003).
5. Organometallic Chemistry
These compounds are also explored in the field of organometallic chemistry. For instance, a boron-substituted hydroxycycylopentadienyl ruthenium hydride complex was synthesized using a compound structurally similar to the chemical . This complex demonstrated the ability to react with aldehydes, imines, and ketones, offering a scope in catalysis and organic transformations (Koren-Selfridge et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDRVQQDFZQKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

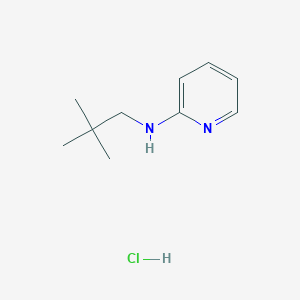
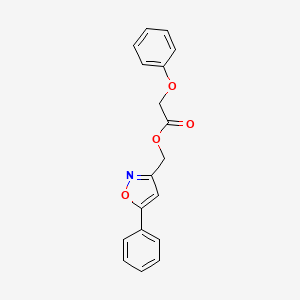
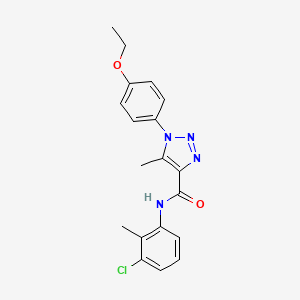
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
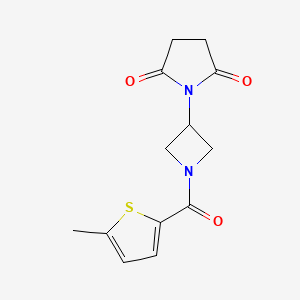

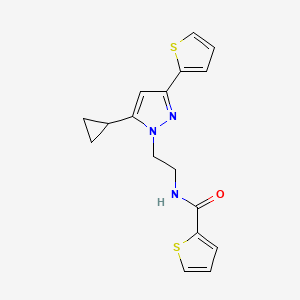

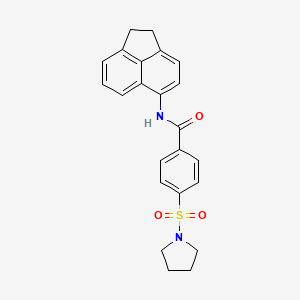
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2583550.png)


